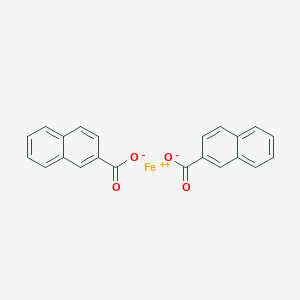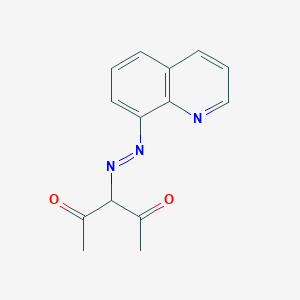
2,4-Pentanedione, 3-(8-quinolinylazo)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Pentanedione, 3-(8-quinolinylazo)-, commonly known as Quinoline Yellow, is a synthetic organic compound that is widely used as a food coloring agent. It is chemically classified as an azo dye, which means it contains a nitrogen-nitrogen double bond (azo group) in its molecular structure. Quinoline Yellow is a yellow to orange powder that is soluble in water and ethanol. It is commonly used in food products such as beverages, confectionery, bakery, and dairy products. However, its use is not limited to the food industry, as it has also found applications in scientific research.
Mecanismo De Acción
The mechanism of action of Quinoline Yellow is based on its ability to undergo a reversible redox reaction. The azo group in its molecular structure can be reduced to form a hydrazine derivative, which can then be oxidized back to the original azo form. This redox reaction results in a change in the color of the dye, which makes it useful as a pH indicator. In addition, the reduction of Quinoline Yellow can lead to the formation of reactive intermediates that can interact with biological molecules, such as proteins and DNA.
Efectos Bioquímicos Y Fisiológicos
Quinoline Yellow has been shown to have both beneficial and detrimental effects on biological systems. It has been reported to have antioxidant properties, which can protect against oxidative stress-induced damage. However, it has also been shown to have cytotoxic effects on various cell lines, including liver, kidney, and lung cells. In addition, Quinoline Yellow has been reported to cause DNA damage and mutagenicity in bacterial and mammalian cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of Quinoline Yellow is its high sensitivity as a pH indicator, which makes it useful for the detection of small changes in pH. It is also relatively easy to synthesize and purify, which makes it accessible for use in various lab experiments. However, one of the limitations of Quinoline Yellow is its potential toxicity, which can affect the accuracy and reproducibility of experimental results. In addition, its use as a food coloring agent can lead to contamination of lab samples, which can affect the validity of the results.
Direcciones Futuras
There are several future directions for the use of Quinoline Yellow in scientific research. One potential application is in the development of biosensors for the detection of various analytes, such as glucose, cholesterol, and metal ions. Another potential direction is in the study of the photophysical properties of azo dyes, which can lead to the development of new materials for optoelectronic devices. In addition, the investigation of the cytotoxic and genotoxic effects of Quinoline Yellow can provide insights into its potential use as an anticancer agent.
Métodos De Síntesis
Quinoline Yellow is synthesized by the diazotization of 8-aminoquinoline followed by coupling with 2,4-pentanedione. The reaction produces a yellow-orange precipitate, which is then filtered and dried to obtain the final product. The purity of the product is determined by thin-layer chromatography and UV-Vis spectroscopy.
Aplicaciones Científicas De Investigación
Quinoline Yellow has found various applications in scientific research. It is commonly used as a pH indicator in biochemical assays and as a fluorescent probe for the detection of metal ions. It has also been used as a model compound for the study of the photophysical properties of azo dyes. In addition, Quinoline Yellow has been used in the development of biosensors for the detection of glucose and cholesterol.
Propiedades
Número CAS |
1456-56-0 |
|---|---|
Nombre del producto |
2,4-Pentanedione, 3-(8-quinolinylazo)- |
Fórmula molecular |
C14H13N3O2 |
Peso molecular |
255.27 g/mol |
Nombre IUPAC |
3-(quinolin-8-yldiazenyl)pentane-2,4-dione |
InChI |
InChI=1S/C14H13N3O2/c1-9(18)13(10(2)19)17-16-12-7-3-5-11-6-4-8-15-14(11)12/h3-8,13H,1-2H3 |
Clave InChI |
IXWTUGLUEGKANR-UHFFFAOYSA-N |
SMILES |
CC(=O)C(C(=O)C)N=NC1=CC=CC2=C1N=CC=C2 |
SMILES canónico |
CC(=O)C(C(=O)C)N=NC1=CC=CC2=C1N=CC=C2 |
Otros números CAS |
1456-56-0 |
Sinónimos |
3-(8-Quinolylazo)-2,4-pentanedione |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



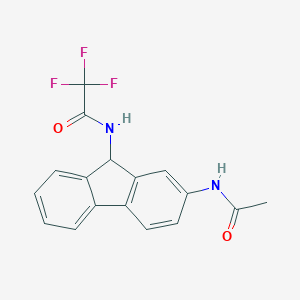


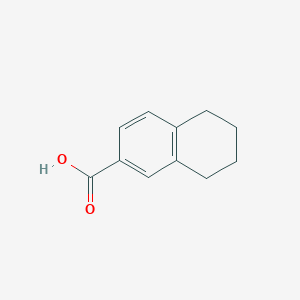
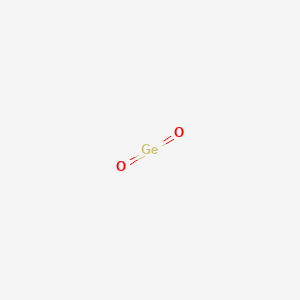
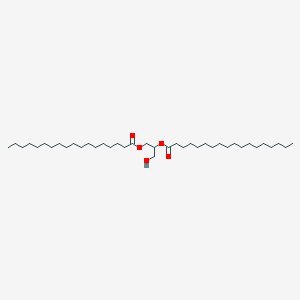
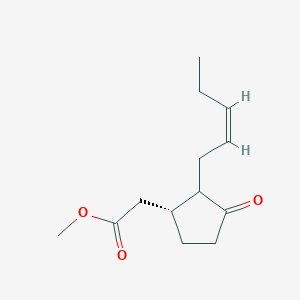
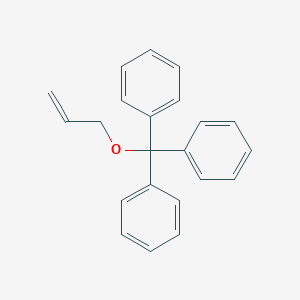
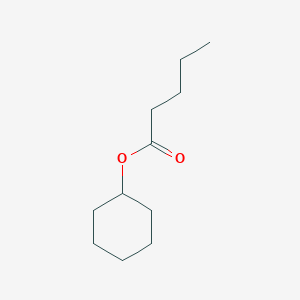
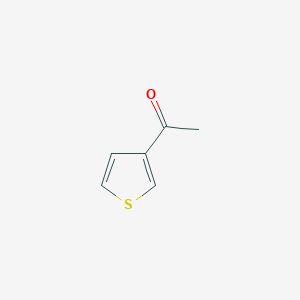
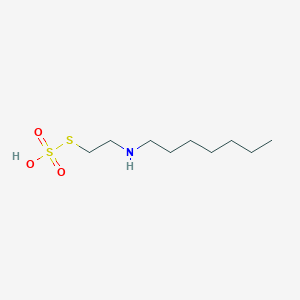
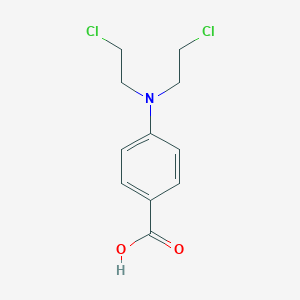
![5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B72522.png)
